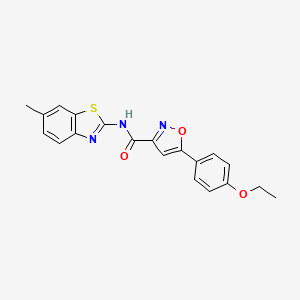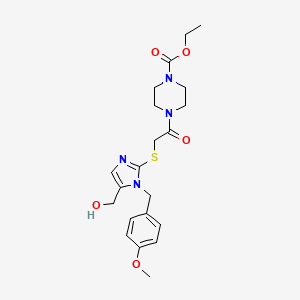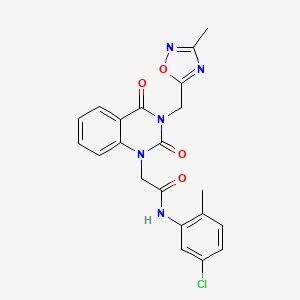
5-Hydrazinyl-2-nitropyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-2-nitropyridine hydrochloride (HNPH) is an organic chemical compound with the molecular formula C5H7ClN4O2 and a molecular weight of 190.59 . It has gained significant attention in recent years due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 5-Hydrazinyl-2-nitropyridine hydrochloride, involves a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . A specific synthesis method for a similar compound, 2-Hydrazinyl-5-nitropyridine, involves the addition of hydrazine hydrate at the N-C2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .Molecular Structure Analysis
The molecular structure of 5-Hydrazinyl-2-nitropyridine hydrochloride is represented by the InChI code:1S/C5H6N4O2.ClH/c6-8-4-1-2-5(7-3-4)9(10)11;/h1-3,8H,6H2;1H. Chemical Reactions Analysis
The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This mechanism is also involved in the synthesis of 5-Hydrazinyl-2-nitropyridine hydrochloride.Physical And Chemical Properties Analysis
5-Hydrazinyl-2-nitropyridine hydrochloride is a solid compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
5-Hydrazinyl-2-nitropyridine hydrochloride is involved in various chemical transformations. For instance, its reactions with hydrazine hydrate can lead to the formation of different pyrazole derivatives. These reactions have been explored in the context of synthesizing novel compounds. For example, Smolyar and Yutilov (2008) investigated the recyclization of nitropyridine derivatives using hydrazine hydrate, leading to the formation of compounds like (1H-pyrazol-3-yl) acetohydrazide and others from different nitropyridine derivatives (Smolyar & Yutilov, 2008).
Antitumor Potential
Research has explored the potential antitumor properties of 5-Hydrazinyl-2-nitropyridine hydrochloride derivatives. Prescott and Caldes (1970) synthesized hydrazones of 2-hydrazino-5-nitropyridine, assessing their effectiveness as potential antitumor agents in various mouse tumor systems. Some derivatives demonstrated notable inhibition against specific tumor types (Prescott & Caldes, 1970).
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of 5-Hydrazinyl-2-nitropyridine hydrochloride derivatives have been a subject of detailed study. Tranfić et al. (2011) conducted an X-ray diffraction method study of a pyridine derivative, revealing structural differences compared to similar compounds and exploring its supramolecular structure and spectral properties (Tranfić et al., 2011).
Synthesis of Novel Compounds
The compound is used in the synthesis of novel chemical entities. Yakovlev et al. (1998) described the interaction of certain nitropyridyl salts with nucleophilic reagents, leading to the synthesis of 2-substituted 3-cyano-5-nitropyridine, including 2-polyenamino derivatives (Yakovlev et al., 1998).
Exploration of New Chemical Reactions
The compound is instrumental in exploring new chemical reactions and mechanisms. Nakadate et al. (1965) conducted studies on the Janovsky reaction of nitropyridines, synthesizing various substituted nitropyridines and their oxides (Nakadate et al., 1965).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-nitropyridin-3-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2.ClH/c6-8-4-1-2-5(7-3-4)9(10)11;/h1-3,8H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIVIBRRFGFFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinyl-2-nitropyridine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)

![(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2443466.png)
![2-[(Chloromethoxy)methyl]oxolane](/img/structure/B2443468.png)





![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2443477.png)


![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)